molecular formula C30H38O15 B1260035 Verbaspinoside

Verbaspinoside

Cat. No. B1260035
M. Wt: 638.6 g/mol
InChI Key: RLGYLKXDNQBDCU-HUSRUCGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verbaspinoside is a natural product found in Holmskioldia sanguinea with data available.

Scientific Research Applications

Identification and Structural Elucidation

  • Verbaspinoside was isolated and identified from the plant Veronica sibirica. Its structure was elucidated using advanced spectroscopic methods, including 2D-NMR spectra, contributing to the understanding of iridoid glycosides (Teng et al., 2008).

Metabolic Profiling and Classification

  • Metabolic fingerprinting using 1H NMR and principal component analyses in various Verbascum species revealed distinct groups based on their metabolite profiles. This included differentiation based on the presence of iridoid and phenylethanoid glycosides, such as verbaspinoside, which can impact their pharmaceutical applications (Georgiev et al., 2011).

Biomedical Applications

  • A study on Verbascum xanthophoeniceum-derived phenylethanoid glycosides, including verbaspinoside, demonstrated their potent inhibitory effects on inflammatory chemokines in human keratinocytes. This suggests potential applications in treating inflammatory skin conditions (Georgiev et al., 2012).

Ethnopharmacological Verification

  • An ethnopharmacological study on various Verbascum species, including those containing verbaspinoside, validated their traditional use in wound healing. This research supports the expanded utilization of these plant species in traditional medicine (Süntar et al., 2010).

Antioxidant and Cholinesterase Inhibitory Activities

  • Research on Verbascum xanthophoeniceum highlighted the antioxidant activities of phenylethanoid glycosides, including verbaspinoside. They were found effective in various antioxidant assays and also exhibited cholinesterase inhibitory activities, indicating potential for neuroprotective applications (Georgiev et al., 2011).

properties

Product Name

Verbaspinoside

Molecular Formula

C30H38O15

Molecular Weight

638.6 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H38O15/c1-13-19(34)22(37)25(42-17(33)8-7-14-5-3-2-4-6-14)29(40-13)43-24-15-9-10-39-27(18(15)30(12-32)26(24)45-30)44-28-23(38)21(36)20(35)16(11-31)41-28/h2-10,13,15-16,18-29,31-32,34-38H,11-12H2,1H3/b8-7+/t13-,15+,16+,18+,19-,20+,21-,22+,23+,24-,25+,26-,27-,28-,29-,30+/m0/s1

InChI Key

RLGYLKXDNQBDCU-HUSRUCGJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=CC=C6)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)O)O

synonyms

6-O-((2''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)-catalpol
verbaspinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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